molecular formula C22H20N6O4 B609943 N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide CAS No. 1245603-92-2

N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide

Cat. No. B609943
M. Wt: 432.44
InChI Key: MASKQITXHVYVFL-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide” is a glucokinase activator . It has been identified as a clinical candidate for the treatment of type 2 diabetes mellitus . The compound is a partial activator of the glucokinase enzyme .


Chemical Reactions Analysis

The major metabolic fate of this compound in human hepatocytes is N-demethylation to metabolite M1 . This reaction is catalyzed by CYP3A and CYP2C isoforms .

Scientific Research Applications

  • Use as a Partial Glucokinase Activator : This compound, also referred to as PF-04937319, is noted for its role as a partial glucokinase activator, potentially useful in the treatment of Type 2 diabetes mellitus. It has been studied for its ability to activate glucokinase, a key regulator of glucose homeostasis, with a reduced risk of hypoglycemia compared to earlier candidates (Pfefferkorn et al., 2011).

  • Pharmacokinetic Studies and Metabolite Analysis : Significant research has focused on understanding the pharmacokinetics of PF-04937319. In human plasma, it is biotransformed to its N-demethylated metabolite, M1, which accounts for a substantial part of its total exposure. This transformation and the properties of M1 were studied in-depth using humanized chimeric mice and pharmacokinetic modeling (Kamimura et al., 2017). Another study provided insights into Metabolites in Safety Testing (MIST) for this compound, detailing its metabolism in different species and the safety implications of its metabolites (Sharma et al., 2014).

  • Synthesis and Derivative Studies : Additional research has explored the synthesis of various derivatives and related compounds, assessing their potential in diverse applications, including anti-inflammatory and analgesic agents, as well as their role in heterocyclic chemistry (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASKQITXHVYVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336892
Record name N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide

CAS RN

1245603-92-2
Record name PF-04937319
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04937319
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04937319
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1cc(Oc2cnc(C(=O)N(C)C)nc2)c2cc(C)oc2c1
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Synthesis routes and methods II

Procedure details

To a solution of the 5-methyl-2-aminopyrazine (38.9 g, 356 mmol) in dimethylether (315 mL) in a 3-neck flask equipped with overhead stirring and a condensor at 0° C. was added Me2AlCl (1 M solution in hexanes) (715 mL). The mixture was warmed at room temperature and stirred for 1.5 hours. In a separate flask, ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate (I-2a: 52.6 g, 142.5 mmol) was dissolved in dimethylether (210 mL). This mixture was then added to the complexed amine. A gum precipitated upon scratching the flask and dissipated into a solid. The resultant reaction was refluxed for 3.5 hours HPLC indicated 93% complete. Five liters of Rochelles salt made up in water and 2 liters of 2-methyltetrahydrofuran was added to the mixture. The reaction mixture was then poured into the biphasic system. The mixture was allowed to stir with overhead stirring for 14 hours, after which time, a yellow solid precipitated. The solid was collected through filteration. The solid retained was washed with 2-methyltetrahydrofuran. The resultant solid was dried in vacuo oven overnight to afford the title compound N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (2): (49.98 g, 81%)
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38.9 g
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315 mL
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715 mL
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ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate
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210 mL
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Citations

For This Compound
1
Citations
K Muthusamy - scholar.archive.org
Figure S3. Comparison of docking scores of SID 242078875 with experimentally validated DPPIV inhibitors (a), PTP1B inhibitors (b), PEPCK inhibitors (c), GSK-3B inhibitors (d), and GK …
Number of citations: 0 scholar.archive.org

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